1-((4-Chlorophenyl)thio)pentan-2-one
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Overview
Description
1-((4-Chlorophenyl)thio)pentan-2-one is an organic compound with the molecular formula C11H13ClOS It is a thioether derivative of pentan-2-one, where a 4-chlorophenyl group is attached to the sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
1-((4-Chlorophenyl)thio)pentan-2-one can be synthesized through a visible-light-promoted C-S cross-coupling reaction. The reaction involves the coupling of 4’-bromoacetophenone with 2-chlorobenzenethiol in the presence of cesium carbonate as a base and dimethyl sulfoxide as a solvent. The reaction is carried out under nitrogen atmosphere and irradiated with a 40 W Kessil Lamp at 456 nm for 5 hours .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis method. This would include optimizing reaction conditions, ensuring the availability of high-purity reagents, and implementing efficient purification techniques to obtain the desired product in large quantities.
Chemical Reactions Analysis
Types of Reactions
1-((4-Chlorophenyl)thio)pentan-2-one undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
1-((4-Chlorophenyl)thio)pentan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-((4-Chlorophenyl)thio)pentan-2-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Chlorophenyl)pentan-2-one
- 1-(2-Fluorophenyl)pentan-2-one
- 1-(4-Methoxyphenyl)heptan-1-one
- 1-(2,4-Dichlorophenyl)-4,4-dimethyl-1-penten-3-one
Uniqueness
1-((4-Chlorophenyl)thio)pentan-2-one is unique due to the presence of both a thioether and a chlorophenyl group, which imparts distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and development .
Properties
CAS No. |
51828-55-8 |
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Molecular Formula |
C11H13ClOS |
Molecular Weight |
228.74 g/mol |
IUPAC Name |
1-(4-chlorophenyl)sulfanylpentan-2-one |
InChI |
InChI=1S/C11H13ClOS/c1-2-3-10(13)8-14-11-6-4-9(12)5-7-11/h4-7H,2-3,8H2,1H3 |
InChI Key |
WZSMEJHDLYQNDN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)CSC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
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